(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Description
(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O3S2 and its molecular weight is 434.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research on compounds such as boric acid ester intermediates with benzene rings has demonstrated the utility of these compounds in synthesizing novel materials through multi-step substitution reactions. The structures of these compounds were elucidated using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, underscoring their potential in materials science and chemistry for creating complex molecules with specific properties (P. Huang et al., 2021).
Density Functional Theory (DFT) Studies
- DFT studies have been instrumental in predicting the electronic structure and understanding the molecular electrostatic potential and frontier molecular orbitals of complex compounds. For example, analysis of boric acid ester intermediates revealed insights into their physicochemical properties, highlighting the importance of theoretical chemistry in the design and development of new materials with desired electronic and optical characteristics (P. Huang et al., 2021).
Physicochemical Properties
- The investigation of physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, through DFT and crystallographic analyses, is crucial for the development of compounds with specific functionalities. Such studies can guide the synthesis of new materials with applications in drug development, materials science, and catalysis (P. Huang et al., 2021).
Properties
IUPAC Name |
[6-chloro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-27-16-6-4-5-15(12-16)23-13-19(20(24)22-9-2-3-10-22)28(25,26)18-8-7-14(21)11-17(18)23/h4-8,11-13H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTHBXYZLIMAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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